molecular formula C13H14N2OS B2761342 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea CAS No. 77336-91-5

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea

Cat. No.: B2761342
CAS No.: 77336-91-5
M. Wt: 246.33
InChI Key: MHRQBOZRJSWRDY-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is a thiourea derivative characterized by a furan-2-ylmethyl group and a 2-methylphenyl (o-tolyl) substituent. Synthetically, it is prepared via nucleophilic substitution reactions between isothiocyanates and amines, as demonstrated in studies involving similar thiourea derivatives . X-ray crystallography confirms its monoclinic crystal system (space group P2₁), with intramolecular hydrogen bonding stabilizing the thione tautomer . The furan ring contributes to π-π stacking interactions, while the o-tolyl group enhances lipophilicity, influencing its pharmacokinetic properties .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-5-2-3-7-12(10)15-13(17)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRQBOZRJSWRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea typically involves the reaction of furan-2-ylmethylamine with 2-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

2.1. Reaction Conditions

  • Solvents: Commonly used solvents include acetonitrile, ethanol, or dimethylformamide (DMF).

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.

  • Catalysts: Bases such as triethylamine can be used to facilitate the reaction.

2.2. Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea linkage.

Chemical Reactions Involving 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea

This compound can participate in various chemical reactions typical of thioureas, including:

  • Alkylation: Thioureas can undergo alkylation reactions at the nitrogen atoms.

  • Cyclization: Under certain conditions, thioureas can undergo cyclization reactions to form heterocyclic compounds.

  • Hydrolysis: Thioureas can hydrolyze to form ureas or other derivatives.

3.1. Alkylation Reactions

ReactantProductConditions
Alkyl halideAlkylated thioureaBase, solvent

3.2. Cyclization Reactions

ReactantProductConditions
Thiourea derivativeHeterocyclic compoundAcid or base, heat

3.3. Hydrolysis Reactions

ReactantProductConditions
ThioureaUrea derivativeWater, acid or base

4.1. Enzyme Inhibition

Studies have shown that thiourea derivatives can act as inhibitors for certain enzymes, such as urease . The mechanism typically involves binding to the active site of the enzyme, thereby blocking its activity.

4.2. Cellular Pathway Interactions

Thioureas can interact with cellular pathways by modulating signaling molecules or receptors. This interaction can lead to various biological effects, including antitumor or antimicrobial activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at low concentrations.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

These results underscore the potential of this compound as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promise in antifungal applications. It has been tested against common fungal strains with varying degrees of effectiveness.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings suggest that the compound could be further explored for developing antifungal agents.

Anticancer Activity

Preliminary studies have indicated that 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

The IC50 values indicate the compound's potential effectiveness in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea:

  • Antimicrobial Efficacy Study : A study evaluated various urea derivatives against common pathogens. Results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yield: The furan-2-ylmethyl-substituted derivatives (e.g., Compound 10, 5f) exhibit lower yields (14–21%) compared to non-furan analogs, likely due to steric hindrance or reactivity of the furan ring .
  • Melting Points : Derivatives with aromatic heterocycles (e.g., quinazoline in Compound 10) show higher melting points (>195°C), whereas indole-based analogs (e.g., Compound 5f) melt at lower temperatures (~153°C), reflecting differences in molecular rigidity .
  • Crystallography: The target compound’s non-centrosymmetric P2₁ space group contrasts with centrosymmetric packing in other thioureas (e.g., P2₁/c in 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) .

Key Observations :

  • Antimicrobial Activity : Furan-containing thioureas (e.g., Compound 8b) are reported as leading antimicrobial agents, though specific data for the target compound remain unpublished .
  • Antiviral Activity : The indole-acetyl derivative () inhibits HIV-1 reverse transcriptase (EC₅₀ = 5.45 µg/mL), suggesting that bulky substituents enhance viral target engagement .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 8b) enhance antimicrobial potency . Bulky heterocycles (e.g., azetidinone in Compound 7f) improve Gram-negative bacterial activity .

Physicochemical and Computational Comparisons

  • Hydrogen Bonding : Intramolecular N–H···S bonds in the target compound contrast with intermolecular dimerization in 1-(2-chlorobenzoyl)-3-(3-methoxyphenyl)thiourea, affecting solubility .
  • Docking Studies : Molecular docking (e.g., ) predicts that furan rings engage in π-π interactions with aromatic residues (e.g., Trp229 in HIV-1 RT), a feature exploitable in optimizing the target compound .

Biological Activity

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current understanding of its biological activity based on diverse scientific studies.

Chemical Structure and Properties

1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea is characterized by a thiourea scaffold, which is known for its diverse biological activities. The furan and methylphenyl substituents contribute to its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiourea derivatives, including 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea. The compound has shown promising activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related furan derivatives indicate effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported with MICs ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming conventional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of thiourea derivatives have been extensively studied, particularly their role as protein tyrosine kinase inhibitors. In vitro evaluations have demonstrated that certain thiourea derivatives exhibit significant cytotoxicity against cancer cell lines:

  • Cytotoxicity Data : For example, compounds derived from similar structures showed IC50 values in the range of 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines, indicating moderate to high effectiveness .

The mechanism by which 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea exerts its biological effects typically involves:

  • Enzyme Inhibition : The compound can interact with specific enzymes or receptors through hydrogen bonding and non-covalent interactions, leading to modulation of their activity.
  • Cellular Pathways : It may disrupt cellular processes that are crucial for cancer cell proliferation or bacterial survival, contributing to its observed effects .

Case Study 1: Antitumor Evaluation

In a study focused on the synthesis and evaluation of thiourea derivatives as protein tyrosine kinase inhibitors, compounds structurally related to 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea were synthesized and tested against human lung adenocarcinoma cell lines. The results indicated that some derivatives had up to tenfold increased inhibitory activity compared to initial compounds .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial efficacy of various thiourea derivatives, including those similar to 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea. Results showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values supporting their potential as therapeutic agents in treating infections .

Summary of Findings

The following table summarizes key findings related to the biological activity of 1-(Furan-2-ylmethyl)-3-(2-methylphenyl)thiourea:

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 0.25 - 4 µg/mL
AnticancerHuman lung adenocarcinomaIC50 = up to 3.25 mg/mL
Enzyme InhibitionProtein tyrosine kinasesSignificant inhibitory activity

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